molecular formula C6H6BrNO B14690752 N-(2-bromophenyl)hydroxylamine CAS No. 35758-75-9

N-(2-bromophenyl)hydroxylamine

Cat. No.: B14690752
CAS No.: 35758-75-9
M. Wt: 188.02 g/mol
InChI Key: ZTYHNMCGKDIQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)hydroxylamine: is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)hydroxylamine can be synthesized through the selective reduction of 2-bromonitrobenzene. One common method involves the use of zinc in an environmentally benign CO2-H2O system, promoted by ultrasound. This method offers high yields and mild reaction conditions . Another approach involves the catalytic hydrogenation of 2-bromonitrobenzene using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using metal catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-(2-bromophenyl)nitrosoamine.

    Reduction: Further reduction can yield N-(2-bromophenyl)amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Zinc, palladium on carbon, and other metal catalysts are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: N-(2-bromophenyl)nitrosoamine.

    Reduction: N-(2-bromophenyl)amine.

    Substitution: Various substituted phenylhydroxylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on cellular processes. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition or activation of specific pathways, depending on the target and context .

Comparison with Similar Compounds

  • N-phenylhydroxylamine
  • N-(4-bromophenyl)hydroxylamine
  • N-(2-chlorophenyl)hydroxylamine

Comparison: N-(2-bromophenyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro and phenyl analogs. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets .

Properties

CAS No.

35758-75-9

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

N-(2-bromophenyl)hydroxylamine

InChI

InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H

InChI Key

ZTYHNMCGKDIQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.